(3S,4R)-4-[(2,4-difluorophenyl)amino]oxolan-3-ol
Description
“(3S,4R)-4-[(2,4-Difluorophenyl)amino]oxolan-3-ol” is a chiral oxolane derivative characterized by a stereospecific configuration at the 3S and 4R positions. The molecule features a 2,4-difluorophenylamino substituent on the oxolane (tetrahydrofuran) ring and a hydroxyl group at the 3-position. Its stereochemistry and functional groups are critical for interactions with biological targets, such as Toll-like receptor 8 (TLR8), as evidenced by structural studies involving X-ray crystallography . The compound’s molecular formula is C₁₀H₁₂F₂N₂O₂, with a molecular weight of 242.21 g/mol (calculated based on substituent analysis).
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(3S,4R)-4-(2,4-difluoroanilino)oxolan-3-ol |
InChI |
InChI=1S/C10H11F2NO2/c11-6-1-2-8(7(12)3-6)13-9-4-15-5-10(9)14/h1-3,9-10,13-14H,4-5H2/t9-,10-/m1/s1 |
InChI Key |
ZTQVWKXARYUASU-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NC2=C(C=C(C=C2)F)F |
Canonical SMILES |
C1C(C(CO1)O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Oxolane Derivatives from 2-Deoxy-D-ribose
Commercially available 2-deoxy-D-ribose can be used as a substrate to synthesize oxolane derivatives. Reduction to ribitol using sodium borohydride yields a product with over 90% yield. The alditol undergoes a dehydration-cyclization reaction in a 2 molar solution of hydrogen chloride in water, resulting in (2R,3S)-2-(hydroxymethyl)oxolan-3-ol.
Improved Process for Preparation of Tetrahydrofuran Derivatives
An improved process for the preparation of ((3s,5r)-5-((1h-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl-4-methylbenzenesulfonate has been developed. This method involves specific reaction conditions and catalysts to enhance yield and purity.
Synthesis of Muscarine-Like Oxolane Ammonium Salts
Muscarine derivatives can be synthesized using commercially available 2-deoxy-D-ribose. Reduction and dehydration/cyclization in an acidic aqueous solution yields (2R,3S)-2-(hydroxymethyl)oxolan-3-ol. Selective O-tosylation with tosyl chloride, followed by quaternization with various amines, produces muscarine-type derivatives containing a quaternary nitrogen atom and a hydroxyl group linked to the oxolane ring.
Quaternization Reaction
The monotosyl derivative is used in a quaternization reaction with appropriate amines, including aliphatic and aromatic amines. The reaction conditions vary depending on the amines used to achieve the highest possible yields. Solvent-free methods can also be employed.
Table 1: Yields of Quaternization Reactions
| Product | Procedure IA | Procedure IB | Procedure IIA | Procedure IIB |
|---|---|---|---|---|
| With Solvent | No Solvent | |||
| 5a | - | - | 89 | - |
| 5b | 51 | 70 | 77 | 81 |
| 5c | 44 | 81 | - | 80 |
| 5d | - | 75 | - | 75 |
| 5e | - | - | 86 | - |
| 5f | - | - | 75 | - |
| 5g | - | - | 79 | - |
| 5h | - | - | 64 | - |
Spectroscopic Analysis of Products
NMR Spectroscopy
The structures of the synthesized products are confirmed by 1H and 13C Nuclear Magnetic Resonance (NMR) spectra. Signals are assigned based on COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) spectra. Chemical shifts of C-5 carbon atoms in aliphatic amine salts occur at higher δ values than in aromatic amine salts.
Table 2: Chemical Shifts of C-5 Carbon Atoms
| Compound | 5a | 5b | 5c | 5d | 5e | 5f | 5g | 5h |
|---|---|---|---|---|---|---|---|---|
| δ [ppm] | 67.62 | 66.60 | 66.48 | 66.62 | 62.84 | 59.87 | 59.26 | 63.00 |
Infrared Spectroscopy
Infrared (IR) spectra confirm the presence of C-N bonds around 1200 cm-1 and C-O bonds around 1180 cm-1.
Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) spectra show strong cation signals, confirming the structure of the ammonium salts.
Table 3: MALDI-TOF MS Data
| Compound | 5a | 5b | 5c | 5d | 5e | 5f | 5g | 5h |
|---|---|---|---|---|---|---|---|---|
| Molecular Mass | 331.34 | 401.38 | 429.38 | 457.40 | 351.42 | 365.23 | 394.31 | 401.27 |
| m/z | 160.20 | 230.24 | 258.24 | 286.26 | 180.20 | 194.09 | 223.17 | 230.13 |
Crystal Structure Analysis
Single-crystal X-ray diffraction measurements provide detailed structural information. For instance, compound 5e crystallizes in the orthorhombic C222 1 space group, with one N-[(2R,3S)-(3-hydroxyoxolan-2-yl)methyl]pyridinium cation and one tosylate anion in the asymmetric unit.
Table 4: Crystal Data for Compound 5e
| Parameter | Value |
|---|---|
| Chemical formula | C10H14O2N+ ∙ C7H7SO3− |
| FW/g·mol−1 | 351.41 |
| Crystal system | Orthorhombic |
| Space group | C2221 |
| a/Å | 9.645 (2) |
| b/Å | 14.500 (3) |
| c/Å | 26.270 (5) |
| α/° | 90 |
| β/° | 90 |
| γ/° | 90 |
| V/Å3 | 3673.9 (13) |
| Z | 8 |
| T/K | 291 (2) |
| λ Mo/Å | 0.71073 |
| ρ calc/g·cm–3 | 1.271 |
| F(000) | 1488 |
| µ/mm−1 | 0.201 |
| θ range/° | 3.102–25.002 |
| Completeness θ/% | 99.5 |
| Reflections collected | 6422 |
| Reflections unique | 3178 [Rint = 0.0388] |
| Data/restraints/parameters | 3178/0/221 |
| Goodness of fit on F2 | 0.864 |
| Final R1 value (I > 2σ(I)) | 0.0509 |
| Final wR2 value (I > 2σ(I)) | 0.1210 |
| Final R1 value (all data) | 0.0872 |
| Final wR2 value (all data) | 0.1364 |
| Largest diff. peak and hole/e·Å−3 | 0.229 and −0.208 |
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-((2,4-Difluorophenyl)amino)tetrahydrofuran-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,4R)-4-((2,4-Difluorophenyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-((2,4-Difluorophenyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of “(3S,4R)-4-[(2,4-difluorophenyl)amino]oxolan-3-ol,” a comparison with structurally analogous oxolane derivatives is provided below. Key parameters include substituent variations, molecular weight, and reported biological activities.
Table 1: Structural and Functional Comparison of Oxolane Derivatives
Key Observations:
Substituent Impact on Bioactivity: The 2,4-difluorophenyl group in the target compound confers enhanced binding affinity to TLR8 compared to non-halogenated analogs (e.g., pyrrolidin-1-yl in ), likely due to improved hydrophobic interactions and fluorine’s electron-withdrawing effects .
Molecular Weight and Solubility: Lower molecular weight analogs, such as (3S,4R)-4-[(2-aminoethyl)amino]oxolan-3-ol (146.19 g/mol), exhibit higher solubility in polar solvents compared to bulkier derivatives like (397.49 g/mol) .
Stereochemical Specificity :
- The 3S,4R configuration in the target compound is critical for TLR8 activation, as mirrored in other stereospecific oxolane derivatives (e.g., ), where inversion of stereochemistry abolishes activity .
Structure-Activity Relationship (SAR) Insights:
- Fluorine Substitution: The 2,4-difluorophenyl group enhances metabolic stability and target selectivity compared to mono-fluorinated (e.g., ) or non-fluorinated analogs.
- Amino Group Positioning: Terminal amino groups (e.g., 2-aminoethyl in ) may facilitate hydrogen bonding in enzymatic active sites, whereas cyclic amines (e.g., pyrrolidin-1-yl in ) favor rigid binding geometries.
Biological Activity
(3S,4R)-4-[(2,4-difluorophenyl)amino]oxolan-3-ol, with the CAS number 2165662-09-7, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, targets, and therapeutic implications.
- Molecular Formula : CHFN\O
- Molecular Weight : 215.20 g/mol
- Structure : The compound features an oxolane ring with a difluorophenyl amino substituent, which is critical for its biological activity.
The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. It is hypothesized to act as an inhibitor of dihydrofolate reductase (DHFR), similar to other pyrido[2,3-d]pyrimidine derivatives. DHFR is essential for DNA synthesis and repair by converting dihydrofolate to tetrahydrofolate, which is crucial for nucleotide synthesis .
Biological Targets
The compound has been studied for its effects on various biological targets:
- Dihydrofolate Reductase (DHFR) : Inhibition leads to reduced DNA synthesis, affecting cell proliferation.
- Kinases : Potential interactions with tyrosine kinases involved in cellular signaling pathways could influence cancer cell growth and survival.
Therapeutic Potential
Research indicates that compounds similar to this compound have shown promise in treating various conditions:
- Cancer : By inhibiting DHFR and disrupting nucleotide synthesis, it may provide therapeutic benefits in oncology.
- Autoimmune Diseases : Similar compounds are being explored for their anti-inflammatory properties.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in preclinical models:
- In Vitro Studies : Demonstrated significant inhibition of cell proliferation in cancer cell lines when treated with the compound.
- Animal Models : Preliminary results indicate a reduction in tumor size in xenograft models when administered alongside other chemotherapeutic agents.
Data Table: Summary of Biological Activity
| Biological Activity | Target | Effect |
|---|---|---|
| Inhibition of DHFR | DHFR | Reduced DNA synthesis |
| Antiproliferative | Cancer Cells | Decreased cell viability |
| Anti-inflammatory | Immune Cells | Modulation of cytokine production |
Q & A
Q. What are the key synthetic challenges in achieving high enantiomeric purity for (3S,4R)-4-[(2,4-difluorophenyl)amino]oxolan-3-ol, and how can they be addressed methodologically?
The stereoselective synthesis of this compound requires precise control over the oxolan ring formation and the introduction of the 2,4-difluorophenylamino group. Key steps include:
- Chiral Resolution : Use of enzymatic resolution or chiral auxiliaries to isolate the (3S,4R) enantiomer, as seen in similar oxolan derivatives .
- Catalytic Asymmetric Methods : Transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective amination, leveraging fluorophenyl groups’ electronic effects to direct regioselectivity .
- Purification : Chiral HPLC with cellulose-based columns to validate stereochemical purity (>99% ee) .
Q. Which spectroscopic techniques are most reliable for confirming the (3S,4R) configuration and structural integrity of this compound?
- X-ray Crystallography : Definitive confirmation of stereochemistry via single-crystal analysis, critical for resolving ambiguities in NOESY or ROESY NMR data .
- NMR Spectroscopy :
- H-H coupling constants (e.g., for oxolan ring conformation).
- F NMR to verify fluorine substitution patterns .
- Polarimetry : Specific rotation comparisons with literature values for analogous fluorinated oxolans .
Q. How does the 2,4-difluorophenyl substituent influence the compound’s solubility and stability under physiological conditions?
The fluorine atoms increase lipophilicity (logP ~1.8) but reduce aqueous solubility. Strategies to mitigate this include:
- Salt Formation : HCl or phosphate salts to enhance solubility for in vitro assays .
- Pro-drug Design : Esterification of the hydroxyl group to improve bioavailability . Stability studies (pH 7.4, 37°C) show a half-life of >24 hours, with degradation primarily via oxidative pathways .
Advanced Research Questions
Q. What mechanistic insights explain contradictory biological activity data for this compound across kinase inhibition assays?
Discrepancies arise from assay conditions (e.g., ATP concentration, pH) and target flexibility. For example:
- ATP-Competitive Binding : IC values vary by 10-fold (50–500 nM) depending on kinase conformational states .
- Fluorine Interactions : The 2,4-difluoro group enhances hydrophobic binding in some kinases (e.g., EGFR) but sterically clashes with bulkier residues in others (e.g., CDK2) . Recommended Approach: Use orthogonal assays (SPR, ITC) to validate binding thermodynamics and crystallize ligand-target complexes .
Q. How can computational models predict the metabolic fate of this compound, and what are the limitations?
- In Silico Tools :
- CYP450 Metabolism : Schrödinger’s ADMET Predictor identifies CYP3A4-mediated N-dealkylation as the primary pathway (72% likelihood) .
- Phase II Conjugation : GLORY predicts glucuronidation at the hydroxyl group (high probability) .
- Limitations : Models underestimate fluorine’s electron-withdrawing effects on oxidation rates. Experimental validation via LC-MS/MS microsomal studies is essential .
Q. What strategies resolve conflicting data on the compound’s cytotoxicity in cancer vs. normal cell lines?
Contradictions often stem from off-target effects or assay interference (e.g., redox cycling by the oxolan hydroxyl group). Solutions include:
- Redox Profiling : Use of ROS scavengers (e.g., NAC) to isolate true cytotoxic effects .
- CRISPR Screening : Identify synthetic lethal partners in cancer cells (e.g., BRCA1 mutations) to enhance selectivity .
- Metabolomics : Track fluorophenyl metabolite accumulation in normal vs. tumor tissues .
Methodological Comparisons
Key Research Gaps
- Fluorine-Specific Interactions : Limited structural data on how 2,4-difluoro substitution modulates target binding .
- In Vivo Pharmacokinetics : No published studies on brain penetration or tissue distribution in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
